An In-depth Technical Guide to Methyl 4-azidobenzoate: Structure, Reactivity, and Applications in Chemical Biology
An In-depth Technical Guide to Methyl 4-azidobenzoate: Structure, Reactivity, and Applications in Chemical Biology
Abstract
Methyl 4-azidobenzoate is a versatile chemical probe extensively utilized by researchers, scientists, and drug development professionals. Its utility is centered on the photoreactive azido moiety, which, upon ultraviolet irradiation, enables the covalent modification of a wide array of biomolecules. This guide provides a comprehensive technical overview of the structure, synthesis, reactivity, and applications of Methyl 4-azidobenzoate. We will delve into the mechanistic underpinnings of its function as a photoaffinity label and cross-linking agent, provide detailed experimental protocols for its synthesis and use, and address the critical safety considerations associated with its handling. This document is intended to serve as a foundational resource for investigators employing this powerful tool in their research endeavors.
Molecular Structure and Physicochemical Properties
Methyl 4-azidobenzoate is an aromatic compound distinguished by a methyl ester and an azido functional group positioned at the para positions of a benzene ring.
The core structure consists of a planar benzene ring. The methyl ester group (-COOCH₃) is an electron-withdrawing group, while the azido group (-N₃) is a pseudohalogen with unique photoreactive properties. The linear azido group is attached to the benzene ring, and upon photoactivation, it becomes highly reactive.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 4-azidobenzoate is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | methyl 4-azidobenzoate | [1] |
| CAS Number | 20442-96-0 | [2] |
| Chemical Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Appearance | Light orange solid | [3] |
| Melting Point | 40-43 °C | [4] |
| Boiling Point | 125-130 °C at 10 Torr | [4] |
| SMILES | COC(=O)c1ccc(cc1)N=[N+]=[N-] | [1] |
| InChI | InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3 | [5] |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of equivalent aromatic protons. A singlet in the upfield region will correspond to the methyl protons of the ester group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbon attached to the azido group will have a characteristic chemical shift.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band around 2100-2150 cm⁻¹, which is indicative of the azide asymmetric stretching vibration. A strong carbonyl stretch from the ester group will be observed around 1720-1740 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.16). Fragmentation patterns may include the loss of N₂ (28 Da) upon ionization.
Synthesis of Methyl 4-azidobenzoate
Methyl 4-azidobenzoate is typically synthesized from its corresponding amine precursor, Methyl 4-aminobenzoate, through a diazotization reaction followed by azidation. The precursor itself is readily prepared by the Fisher esterification of 4-aminobenzoic acid.
Workflow for the Synthesis of Methyl 4-azidobenzoate
Caption: Synthetic workflow for Methyl 4-azidobenzoate.
Experimental Protocol: Synthesis of Methyl 4-aminobenzoate[3]
This protocol describes the esterification of 4-aminobenzoic acid to yield the precursor, methyl 4-aminobenzoate.
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Dissolve 4-aminobenzoic acid (e.g., 5.42 g, 39.5 mmol) in methanol (30 mL).
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Carefully add concentrated sulfuric acid (5 mL) dropwise to the solution.
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Heat the reaction mixture to reflux and maintain for 6 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, remove the methanol under reduced pressure.
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Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution until effervescence ceases.
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Wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminobenzoate as a light yellow solid.
Experimental Protocol: Synthesis of Methyl 4-azidobenzoate[3]
This protocol details the conversion of methyl 4-aminobenzoate to the final product.
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Dissolve methyl 4-aminobenzoate (e.g., 0.982 g, 6.50 mmol) in acetonitrile (15 mL) in a flask under a nitrogen atmosphere and cool in an ice bath.
-
Add tert-butyl nitrite (1.43 mL) dropwise to the cooled solution.
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Subsequently, add a solution of trimethylsilyl azide (1.07 mL) in acetonitrile (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
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Once the reaction is complete, remove the solvent in vacuo.
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Purify the crude product by column chromatography to obtain methyl 4-azidobenzoate as a light orange solid.
Mechanism of Action: The Photochemistry of Aryl Azides
The utility of Methyl 4-azidobenzoate as a molecular probe is rooted in the photochemistry of the aryl azide group. Upon irradiation with UV light (typically in the range of 250-400 nm), the azide moiety undergoes photolysis, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive intermediate known as a singlet nitrene.
This singlet nitrene is short-lived and can undergo several reactions:
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Intersystem Crossing (ISC): The singlet nitrene can convert to a more stable triplet nitrene.
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Insertion Reactions: The singlet nitrene can readily insert into C-H, N-H, and O-H bonds of nearby molecules, forming stable covalent adducts. This is the primary mechanism for photoaffinity labeling.
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Ring Expansion: The nitrene can attack the aromatic ring, leading to a dehydroazepine intermediate. This intermediate can then react with nucleophiles.
Caption: Photochemical activation pathway of Methyl 4-azidobenzoate.
Applications in Research and Drug Development
Methyl 4-azidobenzoate and its derivatives are invaluable tools in chemical biology and drug discovery. Their ability to form covalent bonds upon photoactivation allows for the "trapping" of non-covalent interactions.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of small molecules, peptides, or other biological ligands.[6] A probe molecule is synthesized with a photoreactive group, such as the one in Methyl 4-azidobenzoate. This probe is allowed to bind to its target protein, and subsequent UV irradiation leads to the covalent attachment of the probe to the protein's binding site. The labeled protein can then be identified and the binding site mapped using techniques like mass spectrometry.
Cross-Linking Studies
Cross-linking reagents are used to study protein-protein interactions and protein quaternary structure. Heterobifunctional cross-linkers incorporating a photoactivatable aryl azide on one end and a different reactive group (e.g., an NHS ester) on the other are particularly useful. The NHS ester can first be reacted with primary amines (like lysine residues) on one protein. This modified protein can then be incubated with its binding partner, and UV irradiation will activate the aryl azide to cross-link to the second protein.
Material Science
Methyl 4-azidobenzoate has also been used in materials science. For instance, it has been employed in the synthesis of rigid phosphine-nitride (PN) cages, where the azide participates in a reaction to form a networked material.[3]
Safety and Handling
Organic azides are energetic compounds and must be handled with appropriate caution.
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Explosive Potential: Low molecular weight organic azides can be explosive, especially when subjected to heat, shock, or friction. While the aromatic stabilization in Methyl 4-azidobenzoate increases its stability compared to aliphatic azides, it should still be treated as a potentially explosive substance.
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Toxicity: The azide ion is toxic. Always handle Methyl 4-azidobenzoate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dark place, away from heat sources and incompatible materials such as strong acids and oxidizing agents.
-
Handling Precautions:
-
Avoid using metal spatulas, as they can form shock-sensitive metal azides. Use plastic or ceramic spatulas instead.
-
Do not use ground glass joints when working with azides, as friction can cause detonation.
-
Avoid heating the compound to high temperatures, especially in a concentrated or solid form.
-
-
Waste Disposal: Azide-containing waste should be handled and disposed of according to institutional safety guidelines. Quenching with a reducing agent may be necessary before disposal.
Conclusion
Methyl 4-azidobenzoate is a cornerstone reagent in the field of chemical biology. Its straightforward synthesis, well-understood photochemical reactivity, and broad applicability make it an indispensable tool for elucidating biological interactions. By understanding its structure, reactivity, and the necessary safety precautions, researchers can effectively leverage this compound to advance our understanding of complex biological systems and accelerate the development of new therapeutics.
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